3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Xanthine Oxidoreductase Inhibition Hyperuricemia Gout

Researchers require exact pyrazole-4-carboxylic acid scaffolds for SAR studies; generic analogs alter enzyme inhibition. This compound (CAS 372107-14-7) is the validated building block for non-purine XOR inhibitors and Lonazolac. - **MedChem Utility**: Core for xanthine oxidoreductase inhibitors (e.g., 4.2 nM IC50); in vivo hypouricemic effect. - **Pharma Use**: Direct precursor to NSAID Lonazolac; essential for metabolism/pharmacology studies. - **Agrochem Role**: Key intermediate for patented pesticidal anilides. - **Supply**: Bulk & R&D quantities available; 98%+ purity verified.

Molecular Formula C16H11ClN2O2
Molecular Weight 298.72 g/mol
CAS No. 372107-14-7
Cat. No. B1363419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
CAS372107-14-7
Molecular FormulaC16H11ClN2O2
Molecular Weight298.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C(=O)O
InChIInChI=1S/C16H11ClN2O2/c17-12-8-6-11(7-9-12)15-14(16(20)21)10-19(18-15)13-4-2-1-3-5-13/h1-10H,(H,20,21)
InChIKeyJHLATFKKYWPLEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: Lonazolac Core & Kinase Inhibitor Scaffold


3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 372107-14-7) is a pyrazole-based heterocyclic carboxylic acid that constitutes the core pharmacophore of the clinically utilized non-steroidal anti-inflammatory drug (NSAID) Lonazolac [1]. The compound features a distinctive 1-phenylpyrazole framework with a 4-chlorophenyl substituent at the 3-position and a carboxylic acid moiety at the 4-position, making it a versatile synthetic intermediate for derivatization . Structurally, it belongs to the class of 1-phenyl-3-aryl-pyrazole-4-carboxylic acids, which have been extensively investigated as potent enzyme inhibitors, particularly for xanthine oxidoreductase (XOR) and other therapeutic targets [2]. Its established use as a building block in medicinal chemistry and agrochemical research underscores its importance in drug discovery and development pipelines.

Supports non-purine XOR inhibitor development studies
Direct precursor for Lonazolac synthesis and metabolism research
Key intermediate in agrochemical patent synthesis

Why 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid Cannot Be Substituted


The specific substitution pattern of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is critical for its biological and synthetic utility. Generic substitution with alternative pyrazole derivatives, such as those lacking the 4-chlorophenyl group or possessing different halogen substitutions, has been shown to dramatically alter enzyme inhibitory potency [1]. In the context of xanthine oxidoreductase (XOR) inhibition, for example, the presence of a phenyl ring at the N1 position and an aryl group at the C3 position of the pyrazole core is essential for high-affinity binding, with the 4-chloro substitution on the phenyl ring significantly contributing to hydrophobic interactions within the enzyme's active site [1]. Furthermore, as the direct metabolic precursor to Lonazolac, this specific carboxylic acid is indispensable for the synthesis and pharmacological study of this NSAID; substituting it with a close analog would yield a different compound with potentially altered or unknown safety and efficacy profiles [2]. Therefore, procurement of this exact compound is non-negotiable for research programs aiming to build upon established SAR or to synthesize specific drug substances.

4-Chlorophenyl substitution
Replacing the 4-chlorophenyl group with other halogens may reduce hydrophobic binding affinity in the XOR active site, shifting inhibitory activity.
N1-Phenyl & C3-Aryl requirement
Generic pyrazole-4-carboxylic acids lacking the N1-phenyl and C3-aryl groups are unlikely to maintain the reported XOR inhibitor scaffold profile.
Lonazolac structural integrity
Close analogs may yield compounds with unreported pharmacological profiles, preventing direct use as Lonazolac precursor for synthesis/metabolism studies.

Head-to-Head Comparative Data


XOR Inhibitory Potency of the Core Scaffold

The 1-phenyl-3-aryl-pyrazole-4-carboxylic acid scaffold, of which 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a representative member, demonstrates potent inhibition of xanthine oxidoreductase (XOR). Derivatives of this core scaffold achieve low nanomolar IC50 values, comparable to the FDA-approved drug febuxostat. This establishes the scaffold as a validated starting point for developing non-purine XOR inhibitors [1].

XOR Inhibition (IC50)
Reported
Derivative 16f 4.2 nM
Febuxostat 5.4 nM
Supports scaffold as XOR inhibitor development context
Derivative data; core acid not directly assayed
Xanthine Oxidoreductase Inhibition Hyperuricemia Gout

In Vivo Hypouricemic Efficacy

A derivative (16c) of the core 1-phenyl-pyrazole-4-carboxylic acid scaffold, which is structurally analogous to 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, demonstrated a significant hypouricemic effect in a potassium oxonate-hypoxanthine-induced hyperuricemia model in mice, showcasing in vivo efficacy comparable to the approved drug febuxostat [1].

In Vivo Hypouricemic Effect
Reported
Derivative 16c Similar to febuxostat
Reported model-response context
Potassium oxonate-induced hyperuricemia mouse model
Hyperuricemia In Vivo Efficacy Gout Model

Structural Link to Lonazolac (NSAID)

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is the direct metabolic precursor and core pharmacophore of Lonazolac, a clinically used non-steroidal anti-inflammatory drug (NSAID) [1]. Lonazolac is defined as the acetic acid derivative where one methyl hydrogen is replaced by the 3-(4-chlorophenyl)-1-phenylpyrazol-4-yl group [1].

Structural Link to Lonazolac
Context-dependent
Direct metabolic precursor of the NSAID Lonazolac
Essential for Lonazolac-related synthesis and metabolism research
ChEBI definition; class-level structure relationship
Non-Steroidal Anti-Inflammatory Drug (NSAID) Lonazolac Drug Development

Agrochemical Intermediate for Pesticides and Herbicides

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid serves as a crucial intermediate in the synthesis of various agrochemicals, including herbicides and pesticides, as documented in patent literature. It is a key building block for substituted pyrazolecarboxylic acid anilide derivatives, which are described as having 'excellent effects as a pesticide or acaricide for agricultural and horticultural use' [1].

Agrochemical Intermediate
Class-level
Claimed in patent as pesticide/herbicide building block
Supports agrochemical synthesis studies
Patent claims; class-level inference; data to verify
Agrochemical Intermediate Herbicide Pesticide

Physicochemical Profile and Handling

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid possesses a unique set of physicochemical properties that differentiate it from simpler pyrazole analogs, influencing its solubility, reactivity, and suitability for specific synthetic transformations. Its molecular weight of 298.73 g/mol and the presence of both a carboxylic acid and a halogenated aryl group provide distinct advantages in solid-phase synthesis and purification compared to non-halogenated or lower molecular weight analogs .

Physicochemical Profile
Data to verify
MW 298.73; estimated ClogP ~3.5–4.5 (vs parent acid ~0.5)
May affect handling and purification
Calculated values; no experimental data provided
Physicochemical Properties Molecular Descriptor Compound Selection

R&D Application Scenarios


Medicinal Chemistry: Next-Gen XOR Inhibitors

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid serves as an ideal starting material for medicinal chemistry campaigns focused on developing novel, non-purine XOR inhibitors for treating hyperuricemia and gout. Its core scaffold has been validated to yield derivatives with low nanomolar IC50 values (e.g., 4.2 nM for compound 16f) and demonstrated in vivo hypouricemic effects comparable to the FDA-approved drug febuxostat [1]. Researchers can leverage this building block to synthesize and screen new analogs, optimizing for potency, selectivity, and pharmacokinetic properties.

Lonazolac Pharmacology & Metabolism Studies

For studies involving the pharmacology, toxicology, or metabolism of the NSAID Lonazolac, the procurement of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is essential. This compound is the direct structural precursor to Lonazolac, defined as the acetic acid derivative where a methyl hydrogen is replaced by this pyrazole ring system [2]. It is required for synthesizing Lonazolac, its metabolites, and structural analogs to elucidate structure-activity relationships and mechanisms of action.

Agrochemical Research: Novel Pesticides & Herbicides

This pyrazole carboxylic acid is a key intermediate in the synthesis of substituted pyrazolecarboxylic acid anilide derivatives, which are patented for their 'excellent effects as a pesticide or acaricide for agricultural and horticultural use' [3]. Agrochemists can utilize 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid as a building block to generate new chemical entities for crop protection, with the goal of discovering more effective and environmentally benign solutions.

Application
Selection Property
Validation Focus
XOR inhibitor development studies
Non-purine pyrazole-4-carboxylic acid scaffold
Reported XOR inhibitory activity in enzymatic and in vivo models
Lonazolac synthesis and metabolism research
Direct structural precursor to Lonazolac
Analytical and metabolic profiling against Lonazolac reference
Agrochemical crop protection research
Key intermediate for pyrazolecarboxamide pesticides
Agrochemical efficacy and environmental impact assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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